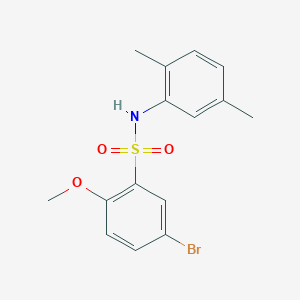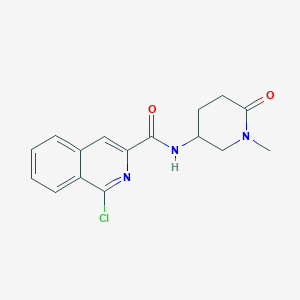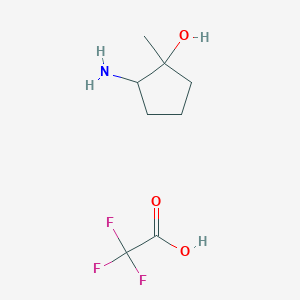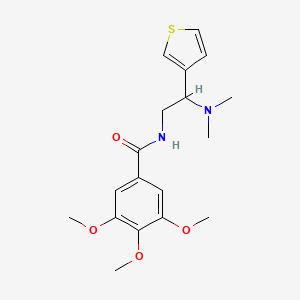![molecular formula C23H14ClN3S B2717790 4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile CAS No. 320418-44-8](/img/structure/B2717790.png)
4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile, otherwise known as 4-CPS-DPC, is an organic compound with a wide range of scientific research applications. It is a heterocyclic compound, meaning it is composed of atoms from different elements, and is composed of a carbonitrile group attached to a pyrimidine ring. This compound has been studied for its potential in the fields of medicinal chemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
Spectroscopic Investigations and Molecular Docking
Vibrational spectral analysis using FT-IR and FT-Raman techniques was carried out for a closely related compound. The study revealed insights into the equilibrium geometry, vibrational wave numbers, and molecular stability. Notably, molecular docking results suggested potential inhibitory activity against GPb, indicating its prospects as an anti-diabetic compound (Alzoman et al., 2015).
Crystal Structure and Cytotoxic Activity
Research into the synthesis of new 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has led to compounds with varied substituents. These compounds have been subjected to 1H NMR, 13C NMR, IR, and mass spectroscopies, along with single-crystal X-ray diffraction for molecular structure elucidation. Some derivatives exhibited cytotoxicity against various cancer cell lines, including HeLa and K562, providing insights into their potential as chemotherapeutic agents (Stolarczyk et al., 2018).
Dihydrofolate Reductase Inhibitors
Structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives highlighted their potential as dihydrofolate reductase inhibitors. X-ray diffraction analysis provided insights into their L-shaped conformation and intermolecular interactions, which could be foundational for developing new therapeutic agents (Al-Wahaibi et al., 2021).
Antimicrobial Evaluation
A study synthesizing new pyrimidines and condensed pyrimidines evaluated their antimicrobial activity. The reactions involved in synthesizing these derivatives and their efficacy against Gram-positive and Gram-negative bacteria could pave the way for new antimicrobial agents (Abdelghani et al., 2017).
Conductance and Solvent Behavior
Investigations into the conductance and solvent behavior of a structurally similar compound in DMSO-water mixtures at different temperatures provided valuable data on molecular interactions and solvent properties. This research could have implications for understanding the solubility and reactivity of pyrimidine derivatives (Gaware, 2021).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2,6-diphenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3S/c24-18-11-13-19(14-12-18)28-23-20(15-25)21(16-7-3-1-4-8-16)26-22(27-23)17-9-5-2-6-10-17/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMYLJLSUQTZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2717707.png)


![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)
![2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2717712.png)
![3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid](/img/structure/B2717714.png)
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2717718.png)

![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2717724.png)


![N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2717727.png)
